molecular formula C15H21N3O5S B2886234 N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-methoxyethyl)oxalamide CAS No. 1105215-16-4

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2886234
CAS No.: 1105215-16-4
M. Wt: 355.41
InChI Key: ZLQFDLDLXQVUFH-UHFFFAOYSA-N
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Description

N1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-methoxyethyl)oxalamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, provided for Research Use Only. This product is not intended for diagnostic or therapeutic use. With a molecular formula of C13H17N3O4S and a molecular weight of 311.36 g/mol , this high-purity compound features a unique structure combining an isothiazolidine-1,1-dioxide moiety with an N-aryl oxalamide core. The isothiazolidine dioxide group is a sulfonamide-derived structure known to contribute to molecular properties and potential target interactions, making it a valuable scaffold in drug discovery . While specific biological data for this analog is not fully elucidated in current literature, its core structural family is recognized in patented research for various therapeutic areas. Related compounds containing the N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl) backbone have been explored in scientific investigations, highlighting the research utility of this chemical class . The presence of the oxalamide linker and methoxyethyl side chain offers potential for modulating physicochemical properties and exploring structure-activity relationships. Researchers can utilize this compound as a key intermediate or reference standard in developing novel enzyme inhibitors, probing cellular signaling pathways, and synthesizing more complex molecules for biological evaluation.

Properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5S/c1-11-4-5-12(18-7-3-9-24(18,21)22)10-13(11)17-15(20)14(19)16-6-8-23-2/h4-5,10H,3,6-9H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQFDLDLXQVUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-methoxyethyl)oxalamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isothiazolidine Ring: This can be achieved through the cyclization of appropriate thioamide precursors under oxidative conditions.

    Attachment of the Methylphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the Oxalamide Moiety: This is typically done through the reaction of oxalyl chloride with amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The isothiazolidine ring can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to modify the functional groups present.

    Substitution: Various substitution reactions can occur, particularly on the aromatic ring and the oxalamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Antiviral Activity

Several oxalamides in and share structural similarities, particularly in their use of aromatic and heterocyclic substituents for targeting viral entry mechanisms.

Compound ID Key Substituents Yield (%) Purity (HPLC) Biological Activity (HIV Entry Inhibition) Reference
Target Compound N1: 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl; N2: 2-methoxyethyl N/A N/A Not reported
Compound 13 () N1: Thiazol-piperidin-acetyl; N2: 4-chlorophenyl 36 90.0% Moderate activity
Compound 8 () N1: Thiazol-piperidin; N2: 4-chlorophenyl 46 >95% High activity
Compound 14 () N1: Thiazol-pyrrolidin; N2: 4-chlorophenyl 39 93.2% Low activity

Key Observations :

  • The target compound lacks the 4-chlorophenyl group common in antiviral oxalamides, which is critical for binding to the HIV CD4 site .
  • The 1,1-dioxidoisothiazolidin-2-yl group may confer unique pharmacokinetic properties compared to thiazol or piperidin-based analogs.

Flavor-Enhancing Oxalamides

Compounds like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are structurally distinct but share the oxalamide core. These compounds act as umami flavor enhancers and have regulatory approval for food applications .

Compound ID Key Substituents Regulatory Status Application Reference
Target Compound 1,1-dioxidoisothiazolidin-2-yl; methoxyethyl Not reported Potential therapeutic
S336 () N1: 2,4-dimethoxybenzyl; N2: pyridin-2-yl FEMA 4233, Savorymyx® Food flavoring

Key Observations :

  • The target compound’s sulfone group and methoxyethyl chain differ from S336’s dimethoxybenzyl and pyridyl groups, suggesting divergent applications.
  • S336’s low CYP inhibition (<50% at 10 µM) highlights the importance of substituent choice in avoiding off-target effects .

Enzyme-Targeting Oxalamides

and describe oxalamides designed as inhibitors of enzymes like stearoyl-CoA desaturase (SCD) and cytochrome P450.

Compound ID Key Substituents Target Enzyme IC50/Inhibition Reference
Target Compound 1,1-dioxidoisothiazolidin-2-yl; methoxyethyl Not reported Not reported
Compound 28 () N1: 3-chloro-4-fluorophenyl; N2: 4-methoxyphenethyl SCD 64% inhibition at 10 µM
Compound 6 () N1: Adamant-2-yl; N2: benzyloxy Soluble epoxide hydrolase IC50 = 0.8 µM

Key Observations :

  • Bulky substituents (e.g., adamantyl in ) improve enzyme binding affinity, whereas the target compound’s smaller methoxyethyl group may limit potency .
  • Halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in Compound 28) enhance enzyme inhibition, a feature absent in the target compound .

Dioxidoisothiazolidin-2-yl Derivatives

and provide data on structurally closest analogs:

Compound ID (CAS) Key Substituents Molecular Weight Molecular Formula Reference
Target Compound N2: 2-methoxyethyl ~435 (estimated) C19H22N3O5S
1105227-90-4 () N2: 4-chlorophenethyl 435.9 C20H22ClN3O4S
1105215-95-9 () N1: Benzodioxol-5-ylmethyl; N2: 2-methoxyphenyl 447.5 C20H21N3O7S

Key Observations :

  • The benzodioxol group in CAS 1105215-95-9 introduces additional oxygen atoms, which may enhance solubility but reduce metabolic stability .

Biological Activity

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-methoxyethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's biological mechanisms, its effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of oxalamides and features a complex structure that includes a dioxidoisothiazolidinyl moiety, a phenyl group, and an oxalamide linkage. Its IUPAC name is N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(2-methoxyethyl)oxamide with a molecular formula of C13H17N3O4SC_{13}H_{17}N_{3}O_{4}S .

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . The compound acts as an inhibitor by binding to the active site of CDK2, disrupting its function and leading to cell cycle arrest at the G1-S transition. This mechanism is crucial for its potential application in oncology, particularly against cancers characterized by uncontrolled cell proliferation .

Inhibition of Cell Proliferation

Research indicates that this compound effectively inhibits the proliferation of various cancer cell lines. The inhibition leads to significant reductions in cell viability and induces apoptosis in sensitive cell types .

Cytotoxicity Studies

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cells with low IC50 values, indicating high potency. For instance, studies involving glioblastoma multiforme (GBM) cells showed that the compound's ability to inhibit CDK2 correlates with reduced glycolytic activity and enhanced apoptosis .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study 1 : A study evaluated the effects of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers.
  • Study 2 : Another investigation focused on its effects on colorectal cancer cells. The findings revealed that treatment with this compound led to significant cell cycle arrest and increased expression of pro-apoptotic proteins .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
CDK2 InhibitionCell cycle arrest at G1-S transition
CytotoxicityLow IC50 values in various cancer cells
Apoptosis InductionIncreased apoptotic markers
Glycolysis InhibitionReduced glycolytic activity in GBM cells

Q & A

Q. What are the key structural features of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-methoxyethyl)oxalamide, and how do they influence its reactivity?

The compound features:

  • A 1,1-dioxidoisothiazolidin-2-yl moiety, contributing to electrophilic reactivity and potential enzyme inhibition .
  • An oxalamide backbone enabling hydrogen bonding and coordination with biological targets .
  • A 2-methylphenyl group enhancing lipophilicity for membrane penetration .
  • A 2-methoxyethyl substituent modulating solubility and metabolic stability . These features collectively impact its chemical reactivity (e.g., susceptibility to nucleophilic attack at the isothiazolidinone ring) and pharmacokinetic properties .

Q. What synthetic methodologies are used to prepare this compound?

A typical synthesis involves:

  • Step 1: Formation of the isothiazolidinone ring via cyclization of a thiol-containing precursor under oxidative conditions (e.g., H₂O₂/CH₃COOH) .
  • Step 2: Coupling of the phenylamine derivative with oxalyl chloride to form the oxalamide core .
  • Step 3: Introduction of the 2-methoxyethyl group via alkylation (e.g., using methoxyethyl chloride in DMF with K₂CO₃ as a base) . Purification is achieved via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its purity?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C): To confirm substituent integration and stereochemistry (e.g., δ 7.3–7.5 ppm for aromatic protons) .
  • LC-MS/HRMS : To verify molecular weight (e.g., [M+H]+ = 423.27 observed in ) .
  • IR spectroscopy : For functional group identification (e.g., C=O stretch at ~1667 cm⁻¹) .
  • HPLC : To assess purity (>90% threshold for biological assays) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield for coupling steps .
  • Catalyst use : Pd/C or CuI catalysts enhance coupling efficiency in heterocyclic ring formation .
  • Temperature control : Maintaining 0–5°C during oxalyl chloride addition minimizes side reactions . Recent studies report yield improvements from 36% to 53% by adjusting stoichiometry and reaction time .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Contradictions may arise from:

  • Varied assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., sEH vs. mEH) .
  • Impurity interference : Trace solvents (e.g., DMF residues) can artificially suppress activity; repurify using preparative HPLC .
  • Structural analogs : Compare with derivatives (e.g., ’s thiophene-containing analog) to isolate structure-activity relationships . Standardized protocols (e.g., IC₅₀ determination under uniform pH/temperature) are recommended .

Q. What computational and experimental approaches elucidate the compound’s mechanism of action?

  • Molecular docking : Predict binding to targets like soluble epoxide hydrolase (sEH) using AutoDock Vina; focus on interactions with Tyr383 and Asp335 .
  • Kinetic assays : Measure inhibition constants (Kᵢ) via fluorometric assays using CMNPC as a substrate .
  • Metabolic stability studies : Use liver microsomes to assess CYP450-mediated degradation; methoxy groups reduce oxidative metabolism .

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